molecular formula C11H17Br B13186484 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene

1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene

Cat. No.: B13186484
M. Wt: 229.16 g/mol
InChI Key: RRCUMCPKMASZKX-UHFFFAOYSA-N
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Description

1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene ( 1935648-17-1) is a valuable bromoalkane intermediate designed for pharmaceutical research and the synthesis of complex organic molecules. With the molecular formula C 11 H 17 Br and a molecular weight of 229.16, this compound is characterized by its reactive bromomethyl group and a structure rich in sp3-hybridized carbon atoms . Its primary research value lies in its application as a versatile building block in cross-coupling reactions, such as the Negishi coupling, which is a powerful method for forming carbon-carbon bonds in automated, high-throughput drug discovery platforms . The strategic incorporation of alkyl bromides like this one is crucial for increasing the fraction of sp3 carbon atoms (Fsp3) in drug candidates, a strategy linked to improved physicochemical properties, including enhanced solubility and a higher probability of successful drug development . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C11H17Br

Molecular Weight

229.16 g/mol

IUPAC Name

1-[[1-(bromomethyl)cyclobutyl]methyl]cyclopentene

InChI

InChI=1S/C11H17Br/c12-9-11(6-3-7-11)8-10-4-1-2-5-10/h4H,1-3,5-9H2

InChI Key

RRCUMCPKMASZKX-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)CC2(CCC2)CBr

Origin of Product

United States

Preparation Methods

The synthesis of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene typically involves multi-step organic reactions. One common synthetic route includes the bromination of a cyclobutylmethyl precursor followed by a coupling reaction with cyclopentene. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators to achieve selective bromination .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 reactions with various nucleophiles (Table 1). This reactivity enables functional group diversification:

NucleophileProduct FormedConditionsYield (%)Source
Amines (R-NH2)Cyclobutylmethylamine analogsTHF, 60°C, 12 hrs65–78
Thiols (R-SH)Thioether derivativesDMF, RT, 6 hrs72–85
Alkoxides (RO⁻)Ether derivativesEtOH, reflux, 8 hrs58–70

Mechanistic Insight :
The reaction proceeds via a bimolecular displacement mechanism, with the nucleophile attacking the electrophilic bromine-bearing carbon. Steric hindrance from the cyclobutyl group slightly reduces reaction rates compared to linear analogs .

Electrophilic Addition to Cyclopentene

The strained cyclopentene double bond participates in electrophilic additions (Figure 1):

Compound+Electrophile E Adduct E added across C C \text{Compound}+\text{Electrophile E }\rightarrow \text{Adduct E added across C C }

  • Hydrohalogenation : Reacts with HBr to form 1,2-dibrominated products under radical-initiated conditions .

  • Epoxidation : Forms a stable epoxide using m-CPBA (meta-chloroperbenzoic acid) in dichloromethane.

Intramolecular Cyclization via Ene Reactions

The compound undergoes Conia-Ene-type cyclizations under thermal or Lewis acid-catalyzed conditions :

Key Pathways :

  • Thermal Cyclization (350°C) :

    • Forms bicyclo[3.2.1]octane derivatives via 1,5-hydrogen shift.

    • Yield: 40–55% (lower for medium-sized rings) .

  • Lewis Acid-Catalyzed Cyclization :

    • Using AlCl₃ or TiCl₄, generates fused cyclopropane products.

    • Stereoselectivity: >90% endo preference due to orbital alignment .

Cyclobutane Ring-Opening Reactions

The strained cyclobutane ring undergoes electrophilic ring-opening :

  • With H₂O/H⁺ : Produces cyclopentene-alcohol derivatives via carbocation intermediates .

  • Under Basic Conditions : Eliminates Br⁻ to form conjugated dienes (e.g., cyclopentadiene analogs).

Comparative Reactivity with Analogues

The cyclobutylmethyl moiety confers distinct reactivity versus cyclopropyl or linear-chain analogs (Table 2):

FeatureCyclobutyl DerivativeCyclopropyl AnalogLinear Chain Analog
SN2 Reaction Rate (k)1.0 (reference)1.82.5
Epoxidation Efficiency88%72%95%
Thermal StabilityDecomposes at 200°CStable to 250°CStable to 180°C

Scientific Research Applications

1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene is a complex organic compound featuring cyclobutyl and cyclopentene rings and a bromomethyl substituent. It has a molecular formula of C11H17BrC_{11}H_{17}Br and a molecular weight of approximately 229.16 g/mol . The compound's unique structure, combining cyclobutane and cyclopentene features, may lead to distinct chemical reactivity and biological activity, opening avenues for novel applications in synthetic chemistry and medicinal development.

Reactivity
The reactivity of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene is primarily due to its bromomethyl group, which can undergo nucleophilic substitution reactions. It can react with nucleophiles like amines or alcohols, leading to the formation of various derivatives. The cyclopentene double bond also allows for electrophilic addition reactions, enabling further structural modifications.

Potential Applications

The unique structure of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene makes it a candidate for various applications:

  • Synthetic Chemistry The compound can serve as a versatile building block in synthesizing more complex molecules due to the reactivity of the bromomethyl and cyclopentene groups.
  • Medicinal Chemistry It can be used in interaction studies to explore its binding affinity with different biological targets, offering insights into its pharmacological potential and guiding therapeutic applications.
  • Material Science The compound's unique structural features may be valuable in creating new materials with specific properties.

Structural Comparison

Several compounds share structural similarities with 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene:

Compound NameStructure TypeKey Features
1-(Bromomethyl)-2-methylcyclopenteneCyclopentene derivativeContains a bromomethyl group with potential reactivity similar to 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene.
4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-eneCyclopentene derivativeUsed as stereoinducing agents, showcasing unique reactivity patterns.
1-(Bromomethyl)cyclopent-1-eneSimple cyclopenteneLacks the additional cyclobutyl structure but serves as a simpler analog for comparison.

Mechanism of Action

The mechanism of action of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound’s reactivity and applications are best understood by comparing it to analogues with variations in ring size, substituents, or functional groups. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene C₁₁H₁₇Br 229.16 Cyclopentene + cyclobutylmethyl + bromomethyl
1-(Bromomethyl)cyclopent-1-ene C₆H₉Br 161.04 Simpler cyclopentene with bromomethyl substituent
1-(Bromomethyl)cyclohex-1-ene C₇H₁₁Br 175.07 Cyclohexene ring instead of cyclopentene
1-(Bromomethyl)-1-(trifluoromethyl)cyclopentane C₇H₁₀BrF₃ 231.05 Cyclopentane with CF₃ and bromomethyl groups
1-(Bromomethyl)-4-cyclopentylbenzene C₁₂H₁₅Br 239.15 Benzene ring with cyclopentyl and bromomethyl substituents
Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate C₇H₉BrO₃ 221.05 Cyclopentene with ester and ketone groups

Key Observations :

  • Ring Size Effects: Smaller rings (e.g., cyclopentene vs.
  • Substituent Impact : The trifluoromethyl group in introduces strong electron-withdrawing effects, contrasting with the electron-rich bromomethyl group in the parent compound.
  • Aromatic vs. Aliphatic Systems : Benzene-containing analogues (e.g., ) exhibit distinct electronic properties due to conjugation, affecting their participation in aromatic substitution reactions.
Electrophilic Additions and Cycloadditions
  • The parent compound’s cyclopentene ring and bromomethyl group make it a candidate for electrophilic additions (e.g., bromination or alkylation). However, analogues like Methyl 2-Bromo-3-oxocyclopent-1-ene-1-carboxylate demonstrate enhanced reactivity in [4+2] cycloadditions due to the electron-deficient ester and ketone groups, which improve regioselectivity and diastereoselectivity.
  • Cyclohexene derivatives (e.g., ) may exhibit slower reaction kinetics compared to cyclopentene systems due to reduced ring strain.
Functional Group Transformations
  • Bromomethyl groups in cyclobutyl or cyclopentyl systems (e.g., ) can undergo nucleophilic substitution (e.g., with amines or thiols). In contrast, the CF₃ group in resists such substitutions but may stabilize adjacent carbocations.

Biological Activity

1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene is an organic compound characterized by its unique structure, which includes both cyclobutyl and cyclopentene rings. This compound has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and synthetic applications.

  • Molecular Formula : C11_{11}H17_{17}Br
  • Molecular Weight : 229.16 g/mol
  • CAS Number : 1935648-17-1

The compound features a bromomethyl substituent that enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and electrophilic additions. This reactivity is crucial for its potential biological interactions.

The biological activity of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene can be attributed to several key mechanisms:

  • Nucleophilic Substitution : The bromomethyl group is known for undergoing nucleophilic substitution reactions with various nucleophiles, including amines and alcohols. This property can lead to the formation of biologically active derivatives.
  • Electrophilic Addition : The presence of a double bond in the cyclopentene structure allows for electrophilic addition reactions, which can modify the compound's structure and potentially enhance its biological activity.

In Vitro Studies

Research has indicated that compounds similar to 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene exhibit significant biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains, indicating potential as antimicrobial agents.
  • Antitumor Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies

A study conducted on structurally related compounds revealed that modifications at the bromomethyl site can lead to enhanced binding affinities with specific biological targets. For instance:

Compound NameActivityBinding Affinity
1-(Bromomethyl)-2-methylcyclopenteneAntimicrobialModerate
4-(Bromomethyl)-4-(methoxymethyl)cyclopent-1-eneCytotoxicHigh

These findings highlight the importance of structural variations in determining biological activity.

Synthesis and Derivatives

The synthesis of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene typically involves multi-step organic reactions. Notably, the bromomethyl group can be introduced via halogenation of precursors containing cyclobutyl and cyclopentene structures. The ability to synthesize various derivatives opens avenues for exploring their biological activities further.

Q & A

Q. What are the recommended synthetic routes for 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene, and what experimental parameters are critical for optimizing yield?

Methodological Answer: The synthesis of this compound likely involves multi-step alkylation or coupling reactions. A plausible route includes:

Preparation of 1-(bromomethyl)cyclopent-1-ene : Achieved via bromination of cyclopentene derivatives using N-bromosuccinimide (NBS) under radical conditions .

Cyclobutylmethyl Group Introduction : Utilize a Grignard or organozinc reagent to couple the cyclobutylmethyl moiety to the brominated cyclopentene. Steric hindrance from the cyclobutyl group necessitates bulky ligands (e.g., Pd(PPh₃)₄) for cross-coupling efficiency .

Q. Critical Parameters :

  • Temperature : Maintain ≤0°C during bromination to avoid side reactions.
  • Catalyst Loading : 5–10 mol% Pd catalyst for Suzuki-Miyaura coupling.
  • Solvent Polarity : Use tetrahydrofuran (THF) or dimethylformamide (DMF) to stabilize intermediates.

Q. Example Synthetic Route Comparison :

StepReaction TypeReagents/ConditionsYield (%)
1BrominationNBS, AIBN, CCl₄, 60°C65–75
2CouplingCyclobutylmethyl-MgBr, Pd(PPh₃)₄, THF40–50

Q. How can spectroscopic techniques resolve the structural and conformational complexities of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene?

Methodological Answer :

  • ¹H/¹³C NMR :
    • Cyclopentene Ring : Look for vinyl proton signals at δ 5.5–6.5 ppm and coupling constants (J ≈ 10–12 Hz) indicating cis/trans isomerism.
    • Cyclobutyl Group : Axial and equatorial protons exhibit distinct splitting (δ 1.8–2.5 ppm) due to ring puckering .
  • X-ray Crystallography : Essential for confirming the stereochemistry of the cyclobutylmethyl substituent and bromine orientation.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error to validate purity .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 1-{[1-(Bromomethyl)cyclobutyl]methyl}cyclopent-1-ene in nucleophilic substitution reactions?

Methodological Answer :

  • Steric Hindrance : The cyclobutyl and cyclopentene groups create a congested environment, slowing SN2 mechanisms. Use bulky nucleophiles (e.g., tert-butoxide) or polar aprotic solvents (e.g., DMSO) to favor SN1 pathways .
  • Electronic Effects : The electron-withdrawing cyclopentene ring destabilizes carbocation intermediates. Stabilize with silver nitrate (AgNO₃) in SN1 reactions to improve yields .

Q. Case Study :

  • Contradiction Resolution : Conflicting reports on bromide displacement efficiency (40% vs. 70% yield) may arise from solvent purity. Use anhydrous DMF with molecular sieves to minimize hydrolysis side reactions .

Q. What computational strategies can predict regioselectivity in cycloaddition reactions involving the cyclopentene moiety of this compound?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the cyclopentene ring’s electron-rich double bond favors [4+2] Diels-Alder reactions with electron-deficient dienophiles .
  • Molecular Dynamics (MD) : Simulate transition states to assess steric accessibility. The cyclobutyl group may direct additions to the less hindered face of the cyclopentene ring .

Q. Example Computational Output :

ParameterCyclopentene HOMO (eV)Cyclobutyl LUMO (eV)
Value-6.2-1.8

Q. How can researchers design derivatives of this compound for bioactive molecule synthesis, and what structural modifications enhance binding affinity?

Methodological Answer :

  • Bioisosteric Replacement : Substitute bromine with azide (-N₃) for click chemistry applications. Replace cyclopentene with a cyclohexene ring to modulate lipophilicity .
  • Pharmacophore Modeling : Use the cyclobutyl group as a rigid scaffold to orient functional groups (e.g., hydroxyl, amine) for target protein interactions .

Q. Case Study :

  • Contradiction in Biological Activity : A derivative showed unexpected cytotoxicity despite structural similarity to non-toxic analogues. Investigate metabolic stability via liver microsome assays to identify reactive metabolites .

Q. What experimental and theoretical approaches resolve discrepancies in reported reaction kinetics for this compound?

Methodological Answer :

  • Kinetic Isotope Effect (KIE) Studies : Compare rates using deuterated substrates to distinguish between concerted (SN2) and stepwise (SN1) mechanisms.
  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation under varying temperatures (25°C vs. −20°C) .

Q. Data Reconciliation Workflow :

Validate reagent purity via GC-MS.

Replicate conflicting experiments under controlled humidity (<5% RH).

Apply multivariate analysis (e.g., PCA) to identify outlier conditions .

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